6-bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid
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Overview
Description
6-Bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 6th position, a methoxycarbonyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 2-(methoxycarbonyl)pyridine-3-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of a catalyst like sulfuric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sulfuric Acid: Acts as a catalyst in esterification reactions.
Lithium Aluminum Hydride (LiAlH4): Employed in reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Esters: Formed from the reaction of the carboxylic acid group with alcohols.
Alcohols: Resulting from the reduction of the carboxylic acid group.
Scientific Research Applications
6-Bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It can be utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the carboxylic acid group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridine-2-carboxylic acid: Lacks the methoxycarbonyl group, which can affect its reactivity and applications.
2-(Methoxycarbonyl)pyridine-3-carboxylic acid: Does not have the bromine atom, leading to different chemical properties and reactivity.
Uniqueness
6-Bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid is unique due to the combination of the bromine atom, methoxycarbonyl group, and carboxylic acid group on the pyridine ring
Properties
IUPAC Name |
6-bromo-2-methoxycarbonylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(13)6-4(7(11)12)2-3-5(9)10-6/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWNRLPUYZNOLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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